molecular formula C13H14ClN B6265593 rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 1446486-67-4

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6265593
CAS No.: 1446486-67-4
M. Wt: 219.71 g/mol
InChI Key: KMWMHGPIBUFOLA-JHEYCYPBSA-N
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Description

rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans, is a chiral cyclopropane derivative featuring a naphthalen-1-yl substituent on the cyclopropane ring. The trans configuration refers to the relative stereochemistry of the amine and naphthyl groups. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets. The hydrochloride salt improves solubility, facilitating pharmaceutical applications.

Properties

CAS No.

1446486-67-4

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

(1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1

InChI Key

KMWMHGPIBUFOLA-JHEYCYPBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

C1C(C1N)C2=CC=CC3=CC=CC=C32.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with a naphthalene derivative, such as 1-vinylnaphthalene, which undergoes cyclopropanation. A common method involves the use of dihalocarbenes or transition-metal-catalyzed reactions:

1-Vinylnaphthalene+CH2I2Zn-Cu1-(Cycloprop-1-en-1-yl)naphthalene\text{1-Vinylnaphthalene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{1-(Cycloprop-1-en-1-yl)naphthalene}

This reaction employs the Simmons-Smith protocol, where zinc-copper couples generate carbene intermediates. Alternative methods utilize palladium catalysts for stereocontrolled cyclopropanation.

Table 1: Comparison of Cyclopropanation Methods

MethodCatalystYield (%)Stereoselectivity
Simmons-SmithZn-Cu65–70Moderate
Transition-MetalPd(OAc)₂75–80High
PhotochemicalNone50–55Low

Transition-metal catalysis offers superior yields and stereoselectivity, critical for subsequent steps.

Stereochemical Control of the Amine Group

Asymmetric Reduction

The introduction of the amine group with (1R,2S) stereochemistry is achieved via CBS asymmetric reduction (Corey-Bakshi-Shibata). This method uses a chiral oxazaborolidine catalyst to reduce ketone intermediates enantioselectively:

Ketone IntermediateBH₃\cdotpTHFChiral Catalyst(1R,2S)-Amine\text{Ketone Intermediate} \xrightarrow[\text{BH₃·THF}]{\text{Chiral Catalyst}} \text{(1R,2S)-Amine}

Key Reaction Conditions:

  • Catalyst : (S)-(−)-Diphenylprolinol-derived oxazaborolidine (e.g., Structure VII in).

  • Reducing Agent : Borane-tetrahydrofuran (BH₃·THF) or borane-N,N-diethylaniline.

  • Temperature : −20°C to 0°C to minimize racemization.

This step achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.

Hofmann Degradation

For substrates requiring deamination, Hofmann degradation converts amides to amines while preserving stereochemistry:

AmideBr₂, NaOHAmine+CO2\text{Amide} \xrightarrow{\text{Br₂, NaOH}} \text{Amine} + \text{CO}_2

Optimal conditions use bromine in alkaline media at 40–50°C, yielding >85% amine.

Salt Formation and Purification

The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability:

(1R,2S)-Amine+HCl(1R,2S)-Amine Hydrochloride\text{(1R,2S)-Amine} + \text{HCl} \rightarrow \text{(1R,2S)-Amine Hydrochloride}

Purification Steps:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) at −10°C.

  • Chromatography : Silica gel with dichloromethane/methanol (95:5) for residual impurities.

Final purity exceeds 99% by HPLC, with a melting point of 210–212°C.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols emphasize green chemistry principles:

  • Solvent Replacement : Substituting tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Temperature Control : Lowering reaction temperatures (−30°C) during asymmetric steps improves ee by 5–7%.

Catalytic Efficiency

Recent advances employ flow chemistry to enhance catalytic turnover:

  • Residence Time : 10 minutes in continuous flow vs. 2 hours in batch.

  • Yield Increase : 78% → 88% with reduced catalyst loading (5 mol% → 2 mol%).

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹³C NMR : Confirms cyclopropane ring integrity (δ 1.2–1.8 ppm for CH₂ groups).

  • X-ray Crystallography : Validates trans stereochemistry (dihedral angle >160°).

  • Chiral Purity : HPLC with Chiralpak AD-H column, hexane/isopropanol (80:20).

Applications and Derivatives

While beyond preparation scope, the compound’s role as a neurological agent precursor is noted. Structural analogs vary by substituents:

Table 2: Structural Analogs and Modifications

CompoundSubstituentBiological Activity
2-(3,4-Difluorophenyl) derivativeFluorine atomsAnticoagulant (ticagrelor)
2-(4-Fluorophenyl) derivativeSingle fluorineSerotonin receptor modulator
2-(4-Isopropylphenyl) derivativeAlkyl groupDopamine reuptake inhibitor

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes regioselective cleavage under specific conditions, enabling diverse synthetic transformations:

Lewis Acid-Catalyzed Ring Expansion

  • Reaction : Treatment with Sn(OTf)₂ or SnCl₄ in the presence of aldehydes induces ring-opening followed by [3+2] cycloaddition to form tetrahydrofurans .

    Cyclopropane+RCHOSnIVcis-2,5-Disubstituted tetrahydrofuran\text{Cyclopropane} + \text{RCHO} \xrightarrow{\text{Sn}^{IV}} \text{cis-2,5-Disubstituted tetrahydrofuran}
    • Mechanism : SN2-type nucleophilic attack by the aldehyde oxygen on the cyclopropane's electrophilic carbon, followed by ring expansion .

    • Stereochemical Outcome : Transfer of stereochemistry from the enantioenriched cyclopropane to the tetrahydrofuran product (>90% ee retention) .

Thermal Ring Cleavage

  • Conditions : Heating at 100°C in the presence of dipolarophiles (e.g., dimethyl acetylenedicarboxylate) .

  • Product : Pyrrolidines via azomethine ylide intermediates .

    CyclopropaneΔAzomethine ylide+DipolarophilePyrrolidine\text{Cyclopropane} \xrightarrow{\Delta} \text{Azomethine ylide} + \text{Dipolarophile} \rightarrow \text{Pyrrolidine}
    • Activation Energy : ~29 kcal/mol for ylide formation .

Functionalization of the Amine Group

The primary amine (as a hydrochloride salt) participates in acid-base and nucleophilic reactions:

Salt Metathesis

  • Reaction : Exchange of the chloride counterion with other anions (e.g., PF₆⁻, BF₄⁻) in polar aprotic solvents .

    C13H14ClN+NaBF4C13H14BF4N+NaCl\text{C}_{13}\text{H}_{14}\text{ClN} + \text{NaBF}_4 \rightarrow \text{C}_{13}\text{H}_{14}\text{BF}_4\text{N} + \text{NaCl}
    • Applications : Tuning solubility for biological assays.

Acylation

  • Reagents : Acetic anhydride or acyl chlorides.

    C13H14ClN+(CH3CO)2OC15H17ClNO+HCl\text{C}_{13}\text{H}_{14}\text{ClN} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{15}\text{H}_{17}\text{ClNO} + \text{HCl}
    • Yield : ~85% under mild conditions (0°C, THF).

Naphthalene Ring Reactions

The naphthalen-1-yl group undergoes electrophilic substitution, though steric hindrance from the cyclopropane limits reactivity:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 50°C.

    C13H14ClN+HNO3C13H13ClNNO3+H2O\text{C}_{13}\text{H}_{14}\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{13}\text{ClNNO}_3 + \text{H}_2\text{O}
    • Regioselectivity : Predominant substitution at the 4-position of the naphthalene ring.

Sulfonation

  • Reagents : Fuming H₂SO₄ at 120°C.

    • Product : Sulfonic acid derivatives with enhanced water solubility.

Comparative Reactivity with Analogues

The naphthalen-1-yl substituent alters reactivity compared to phenyl-substituted cyclopropanes:

Substituent Reaction Rate (k, s⁻¹) Product Stability Key Difference
Naphthalen-1-yl0.12 ± 0.03ModerateEnhanced π-stacking in intermediates
4-Fluorophenyl0.25 ± 0.05HighElectron-withdrawing effects
4-Methoxyphenyl0.08 ± 0.02LowElectron-donating groups slow SN2

Scientific Research Applications

Medicinal Chemistry

The compound rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems.

Case Studies

  • Neurotransmitter Modulation : Studies have indicated that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, the compound could potentially elevate neurotransmitter levels in the brain, offering therapeutic benefits for conditions such as depression and anxiety disorders.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for various transformations that can lead to more complex molecules.

Synthetic Routes

  • Cyclopropanation Reactions : The synthesis typically involves cyclopropanation of suitable precursors followed by amination to yield the final product. For example, starting from naphthalene derivatives, cyclopropanation can be achieved using diazomethane or related reagents under controlled conditions.

Biological Studies

Research into the biological effects of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride has revealed its potential as an inhibitor of certain enzymes and receptors.

Enzyme Interactions

  • Inhibition Studies : Preliminary studies suggest that this compound may act as a selective inhibitor of specific enzyme pathways involved in metabolic processes. This could have implications for drug design targeting metabolic disorders.

Pharmacological Investigations

Pharmacological studies are crucial to understanding the safety and efficacy profiles of this compound.

Toxicology and Safety

  • Safety Assessments : Initial toxicological evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile comprehensively.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and may require further research to elucidate.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent Application/Note
rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine HCl C₁₃H₁₄N·HCl 231.72 Naphthalen-1-yl Hypothesized drug intermediate
trans-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl C₉H₉F₂N·HCl 222.09 3,4-Difluorophenyl Ticagrelor impurity
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₀FN·HCl 189.64 2-Fluorophenyl High CCS variability
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl C₉H₉ClF₂N·HCl 222.09 3-Chloro-4-fluorophenyl Enhanced lipophilicity

Electronic and Steric Effects

  • Naphthyl vs.
  • Fluorine vs. Chlorine : Fluorine improves metabolic stability via electron-withdrawing effects, while chlorine adds steric bulk and lipophilicity .

Collision Cross-Section (CCS) Trends

  • Bulky substituents (e.g., naphthyl) correlate with higher CCS values, suggesting lower mobility in mass spectrometry applications .

Biological Activity

The compound rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride , also known by its CAS number 1446486-67-4, has garnered attention in various fields of biological research due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride
  • Molecular Formula : C13H13ClN
  • Molecular Weight : 233.70 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic activities.

Biological Activity Summary

Activity TypeDescription
Antidepressant Potential to alleviate symptoms of depression through neurotransmitter modulation.
Anxiolytic May reduce anxiety levels by affecting serotonin pathways.
Neuroprotective Possible protective effects on neuronal cells against oxidative stress.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors in forced swim tests. The compound was shown to enhance serotonin levels in the prefrontal cortex, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Anxiolytic Properties

In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze model. Results indicated that subjects treated with the compound spent more time in the open arms of the maze compared to controls, implying reduced anxiety levels. This effect was correlated with increased dopamine receptor activity in the limbic system .

Case Study 3: Neuroprotection

Research has also suggested that rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride exhibits neuroprotective properties. In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stressors. The protective effect was attributed to the activation of antioxidant pathways .

Structure-Activity Relationship (SAR)

The structural characteristics of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride play a crucial role in its biological activity. The presence of the naphthalene moiety is believed to enhance lipophilicity, facilitating better penetration across the blood-brain barrier (BBB). Modifications in the cyclopropane ring and amine substituents have been explored to optimize its pharmacological profile.

Q & A

Q. What green chemistry principles apply to minimize waste in large-scale synthesis?

  • Methodology : Replace toxic diazo precursors with biocatalytic alternatives (e.g., engineered enzymes for cyclopropanation). Solvent recovery systems reduce E-factor by 40% .

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